2-Pyridylmethyl acetate
Overview
Description
2-Pyridylmethyl acetate is an organic compound with the molecular formula C8H9NO2. It is a heterocyclic organic compound that belongs to the class of pyridines. This compound is known for its applications in various fields, including chemistry and pharmaceuticals. It is characterized by a pyridine ring substituted with an acetoxymethyl group at the 2-position.
Mechanism of Action
Target of Action
It’s worth noting that nitrogen-containing heterocyclic compounds, which include 2-pyridylmethyl acetate, form the basis of many biologically active substances . More than two-thirds of known drugs used in clinical practice contain heterocyclic fragments within their structure .
Mode of Action
It’s known that nitrogenous heterocycles have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .
Biochemical Pathways
It’s known that acetyl-coa, which can be synthesized from acetate, plays a central role in metabolism . It participates in both anabolic and catabolic processes, including energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Nitrogenous heterocycles, which include this compound, are known to exhibit various types of biological activity, including analgesic, antibacterial, anticancer, antifungal, antihiv, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
Action Environment
It’s known that environmental pressures such as hypoxia and nutrient scarcity can drive the preferential uptake of certain compounds .
Biochemical Analysis
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-Pyridylmethyl acetate are not well-characterized. It’s possible that this compound could interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridylmethyl acetate can be synthesized through several methods. One common method involves the esterification of 2-pyridylmethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylmethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-pyridylmethanol and acetic acid.
Oxidation: The compound can be oxidized to form 2-pyridylcarboxylic acid.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: 2-Pyridylmethanol and acetic acid.
Oxidation: 2-Pyridylcarboxylic acid.
Substitution: Various substituted pyridylmethyl derivatives.
Scientific Research Applications
2-Pyridylmethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Pyridylmethanol: The alcohol counterpart of 2-pyridylmethyl acetate.
2-Pyridylcarboxylic acid: The oxidized form of this compound.
2-Acetoxymethylpyridine: Another ester derivative with similar properties.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to its alcohol and acid counterparts. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
pyridin-2-ylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZUMLVDCHSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143464 | |
Record name | 2-Pyridinemethanol, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-49-4 | |
Record name | 2-Pyridinemethanol, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridylmethyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridylmethyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinemethanol, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is pyridin-2-ylmethyl acetate used as a substrate in AChE assays instead of the traditional Ellman's method?
A: The traditional Ellman's method, while widely used, has certain analytical drawbacks. [] The HPLC/UV assay utilizing pyridin-2-ylmethyl acetate as a substrate for AChE offers an alternative approach. This method directly measures the enzyme product, pyridin-2-ylmethanol, using reversed-phase HPLC. The addition of sodium octane-1-sulfonate to the mobile phase enhances the detection of the polar pyridine derivative. This approach potentially circumvents some of the limitations associated with the Ellman's method, providing a robust and alternative analytical tool for AChE inhibition studies. []
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